Ambroxol hydrochloride
Overview
Description
Ambroxol hydrochloride is a secretolytic agent widely used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient in medications such as Mucosolvan, Lasolvan, and Mucoangin . This compound is known for its mucolytic properties, which help in breaking down and clearing mucus from the respiratory tract, thereby facilitating easier breathing and expectoration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ambroxol hydrochloride typically begins with the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3,5-dibromobenzaldehyde. This intermediate is then reacted with trans-4-aminocyclohexanol, followed by reduction and salification with hydrochloric acid to yield this compound . The reaction conditions involve the use of lithium perchlorate and sodium tris(acetoxy)borohydride in 1,2-dichloroethane at room temperature .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The crude product is dissolved in a methanol aqueous solution, followed by decolorization with activated carbon, and crystallization at low temperatures to obtain the final product with a yield of approximately 80.7% .
Chemical Reactions Analysis
Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not commonly utilized in its therapeutic applications.
Reduction: The reduction of intermediates is a crucial step in its synthesis.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Sodium tris(acetoxy)borohydride is used for the reduction of intermediates.
Substitution: Bromine is used for the bromination of o-nitrobenzaldehyde.
Major Products: The primary product of these reactions is this compound itself, which is obtained through a series of well-defined synthetic steps .
Scientific Research Applications
Ambroxol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Ambroxol hydrochloride acts as a mucolytic agent by enhancing the production of pulmonary surfactants and stimulating ciliary activity. This results in improved mucociliary clearance and fluid secretion, facilitating easier expectoration and easing cough . It also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which is associated with inflammatory disturbances in the airways .
Comparison with Similar Compounds
Bromhexine hydrochloride: Both compounds are mucolytic agents used in the treatment of respiratory diseases.
N-acetylcysteine: Another mucolytic agent, but it works by breaking disulfide bonds in mucus proteins, whereas ambroxol hydrochloride enhances surfactant production.
Uniqueness: this compound is unique in its dual action of breaking down mucus and stimulating surfactant production, making it highly effective in clearing mucus from the respiratory tract .
Properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambroxol Hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride | |
Source | DTP/NCI | |
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Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMBROXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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